molecular formula C17H26N4O2 B14191675 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde CAS No. 915200-01-0

4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde

Cat. No.: B14191675
CAS No.: 915200-01-0
M. Wt: 318.4 g/mol
InChI Key: IGAVFWOCPCDYGH-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde is a complex organic compound with the molecular formula C14H22N4O2 This compound is characterized by the presence of two 4-methylpiperazin-1-yl groups attached to a benzaldehyde core, with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde is unique due to the presence of two 4-methylpiperazin-1-yl groups and a hydroxyl group on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

915200-01-0

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

4-hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde

InChI

InChI=1S/C17H26N4O2/c1-18-3-7-20(8-4-18)15-11-14(13-22)12-16(17(15)23)21-9-5-19(2)6-10-21/h11-13,23H,3-10H2,1-2H3

InChI Key

IGAVFWOCPCDYGH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2O)N3CCN(CC3)C)C=O

Origin of Product

United States

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